

# LEB-03-145 Efficacy in Platinum-Resistant Ovarian Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of targeting the WEE1 pathway, using adavosertib as a proxy for the novel agent **LEB-03-145**, against the standard of care in platinum-resistant recurrent ovarian cancer. **LEB-03-145** is a WEE1 deubiquitinase-targeting chimera (DUBTAC) that incorporates the WEE1 inhibitor adavosertib (AZD1775). Due to the limited availability of direct clinical data for **LEB-03-145**, this guide leverages the findings from a key phase 2 clinical trial of adavosertib in combination with gemcitabine.

#### Overview of LEB-03-145 and WEE1 Inhibition

**LEB-03-145** represents a novel therapeutic modality designed to enhance the stability and activity of the WEE1 kinase inhibitor, adavosertib, through DUBTAC technology. WEE1 is a critical regulator of the G2/M cell cycle checkpoint.[1][2] In many cancers, particularly those with TP53 mutations, this checkpoint is crucial for allowing cancer cells to repair DNA damage before entering mitosis.[2] By inhibiting WEE1, adavosertib forces cells with damaged DNA into premature mitotic entry, leading to a form of programmed cell death known as mitotic catastrophe.[1] This mechanism is particularly relevant in high-grade serous ovarian cancer, which is characterized by a high frequency of TP53 mutations.[2]

## Standard of Care for Platinum-Resistant Ovarian Cancer



Platinum-resistant ovarian cancer, defined by disease recurrence within six months of completing platinum-based chemotherapy, presents a significant therapeutic challenge.[3][4] The standard of care for this patient population typically involves sequential single-agent nonplatinum cytotoxic chemotherapy.[1][3] Commonly used agents include pegylated liposomal doxorubicin, paclitaxel, topotecan, and gemcitabine.[3] These therapies generally yield modest overall response rates (ORR) of 10-15% and a median progression-free survival (PFS) of 3 to 4 months.[3] For the purpose of this comparison, gemcitabine monotherapy, as used in the control arm of the pivotal adavosertib trial, serves as the standard of care comparator.

### **Comparative Efficacy Data**

The following tables summarize the quantitative efficacy data from a phase 2, randomized, double-blind, placebo-controlled trial (NCT02151292) comparing adavosertib in combination with gemcitabine to placebo plus gemcitabine in patients with platinum-resistant or refractory recurrent high-grade serous ovarian cancer.[1][4][5]

Table 1: Progression-Free and Overall Survival[1][3][6]

|   | Efficacy<br>Endpoint                         | Adavosertib +<br>Gemcitabine<br>(n=65) | Placebo +<br>Gemcitabine<br>(n=34) | Hazard Ratio<br>(95% CI) | p-value |
|---|----------------------------------------------|----------------------------------------|------------------------------------|--------------------------|---------|
| Р | Median<br>Progression-Free<br>Survival (PFS) | 4.6 months                             | 3.0 months                         | 0.55 (0.35 - 0.90)       | 0.015   |
|   | Median Overall<br>Survival (OS)              | 11.4 months                            | 7.2 months                         | 0.56 (0.35 - 0.91)       | 0.017   |

**Table 2: Objective Response Rate[1]** 

| Efficacy Endpoint                | Adavosertib +<br>Gemcitabine (n=61) | Placebo +<br>Gemcitabine (n=33)               | p-value |
|----------------------------------|-------------------------------------|-----------------------------------------------|---------|
| Objective Response<br>Rate (ORR) | 23%                                 | 6%                                            | 0.038   |
| Median Duration of Response      | 3.7 months                          | 5.8 and 12.9 months<br>(for the 2 responders) | -       |



#### **Experimental Protocols**

The data presented is from the NCT02151292 clinical trial. The key aspects of the experimental protocol are detailed below.

#### **Study Design**

This was a phase 2, multicenter, randomized, double-blind, placebo-controlled trial conducted at 11 academic centers in the USA and Canada.[4][5] Patients with measurable, recurrent platinum-resistant or -refractory high-grade serous ovarian cancer were randomized in a 2:1 ratio to receive either adavosertib plus gemcitabine or placebo plus gemcitabine.[4][5] The primary endpoint was progression-free survival.[1]

### **Patient Population**

Eligible patients were women aged 18 years or older with an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 and a life expectancy of more than 3 months.[4] Patients had histologically confirmed high-grade serous ovarian cancer that was resistant or refractory to platinum-based therapy.[4] A significant majority of patients in both arms had TP53-mutated tumors.[1]

#### **Treatment Regimen**

- Experimental Arm: Patients received intravenous gemcitabine at a dose of 1000 mg/m² on days 1, 8, and 15 of a 28-day cycle.[1][4] This was combined with oral adavosertib at a dose of 175 mg once daily on days 1, 2, 8, 9, 15, and 16 of each cycle.[1][4]
- Control Arm: Patients received intravenous gemcitabine at the same dose and schedule, with an identical-looking oral placebo administered on the same days as adavosertib in the experimental arm.[4]

Treatment continued until disease progression or unacceptable toxicity.[1]

## Visualizations Signaling Pathway of WEE1 Inhibition





Click to download full resolution via product page



Caption: WEE1 inhibition by adavosertib abrogates the G2/M checkpoint, leading to mitotic catastrophe.

#### **Experimental Workflow of the NCT02151292 Trial**



Click to download full resolution via product page

Caption: Workflow of the phase 2 trial comparing adavosertib plus gemcitabine to standard of care.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. kiyatec.com [kiyatec.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. ovarian.org [ovarian.org]
- 5. nccn.org [nccn.org]
- To cite this document: BenchChem. [LEB-03-145 Efficacy in Platinum-Resistant Ovarian Cancer: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402045#leb-03-145-efficacy-compared-to-standard-of-care]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com